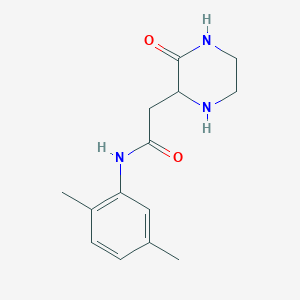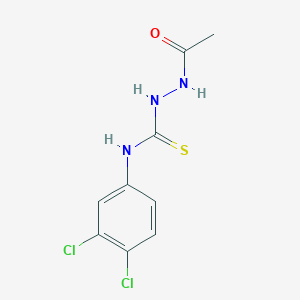![molecular formula C11H11N3O4 B4823359 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4823359.png)
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a furylmethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2-furylmethylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylcarboxylic acid, while reduction may produce furylmethylamine.
Scientific Research Applications
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The furylmethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at a different position on the pyrazole ring.
2-amino benzoic acid derivatives: Share similar functional groups and are known for their antimicrobial and anticancer activities.
Uniqueness
1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(furan-2-ylmethylamino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10(12-6-8-2-1-5-18-8)7-14-4-3-9(13-14)11(16)17/h1-5H,6-7H2,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVMUQGAAIJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4823291.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4823309.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4823312.png)
![2-[4-(2-methoxyethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4823314.png)

![N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4823324.png)

![N-[1-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4823332.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4823343.png)

![N-[5-({4-[(4-acetylphenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4823357.png)
![N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4823367.png)
![N-(2-furylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4823372.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4823383.png)
